molecular formula C12H10O6 B2385295 2-(5,7-Dihydroxy-4-methyl-2-oxochromen-3-yl)acetic acid CAS No. 5864-00-6

2-(5,7-Dihydroxy-4-methyl-2-oxochromen-3-yl)acetic acid

Cat. No. B2385295
CAS RN: 5864-00-6
M. Wt: 250.206
InChI Key: DGQGXWYXJGUYJU-UHFFFAOYSA-N
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Description

2-(5,7-Dihydroxy-4-methyl-2-oxochromen-3-yl)acetic acid, also known as 3-hydroxy-2-methyl-4H-pyran-4-one, is a naturally occurring compound found in plants and is used in various scientific and medical applications. It is a derivative of the chromone family and is an important intermediate in the synthesis of many compounds. It is a versatile compound that has been widely studied due to its various properties and applications.

Scientific Research Applications

Synthesis and Characterization

Research has shown advancements in the synthesis and structural characterization of compounds based on the chromen-3-yl acetic acid framework. For instance, Čačić et al. (2009) developed a series of thiazolidin-4-ones derived from (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid, emphasizing the synthesis process and potential for further antibacterial activity screening (Čačić, Molnar, Balić, Draca, & Rajković, 2009). This highlights the chemical versatility and potential pharmaceutical applications of compounds related to 2-(5,7-Dihydroxy-4-methyl-2-oxochromen-3-yl)acetic acid.

Chemical Properties and Reactivity

The chemical reactivity of these compounds facilitates the creation of diverse chemical entities. For example, Sukhorukov et al. (2008) investigated the catalytic hydrogenation of dihydro-1,2-oxazines, which are structurally related to the chromen-3-yl acetic acid derivatives, to produce a dynamic mixture of enamines and tetrahydro-2-furanamines, showcasing the compounds' versatility in synthetic organic chemistry (Sukhorukov, Lesiv, Eliseev, Khomutova, Ioffe, & Borissova, 2008).

Biological Activities

The synthesis of compounds based on the chromen-3-yl acetic acid motif also extends to the exploration of their biological activities. Čačić et al. (2006) detailed the synthesis of various derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, aiming to test these compounds for antimicrobial activities. This study underscores the potential of these compounds in developing new antimicrobial agents (Čačić, Trkovnik, Čačić, & Has-Schon, 2006).

Material Science Applications

In material science, these compounds' unique properties are being explored for the development of new materials with specific functionalities. For instance, Jiang et al. (2009) identified hydroxycinnamic acid-Maillard reaction products in low-moisture baking model systems, illustrating the complex interactions and potential applications of these compounds in food chemistry and material science (Jiang, Chiaro, Maddali, Prabhu, & Peterson, 2009).

properties

IUPAC Name

2-(5,7-dihydroxy-4-methyl-2-oxochromen-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O6/c1-5-7(4-10(15)16)12(17)18-9-3-6(13)2-8(14)11(5)9/h2-3,13-14H,4H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQGXWYXJGUYJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=CC(=C12)O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5,7-Dihydroxy-4-methyl-2-oxochromen-3-yl)acetic acid

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